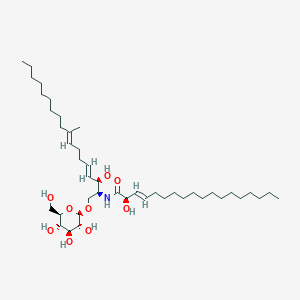
Cerebrosid C
Übersicht
Beschreibung
Cerebroside C is a type of glycosphingolipid, a class of lipids that play crucial roles in cellular processes. It consists of a ceramide backbone linked to a single sugar residue, typically galactose. Cerebroside C is predominantly found in the nervous system, particularly in the myelin sheath of neurons, where it contributes to the stability and function of cell membranes .
Wissenschaftliche Forschungsanwendungen
Cerebrosid C hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Struktur und Funktion von Glykosphingolipiden verwendet.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es sich in die Lipiddoppelschicht von Zellmembranen integriert und zur Stabilität und Fluidität der Membran beiträgt. Es interagiert mit anderen Membrankomponenten, wie z. B. Proteinen und Lipiden, um zelluläre Prozesse zu modulieren. Der Zuckerrest von this compound kann an Zellsignalwegen teilnehmen und Zellwachstum, -differenzierung und -apoptose beeinflussen .
Ähnliche Verbindungen:
Glucosylceramid: Ähnlich wie this compound, enthält jedoch Glucose anstelle von Galaktose.
Galactosylceramid: Ein weiteres Glykosphingolipid mit einem Galaktosester, das hauptsächlich in der Myelinscheide von Neuronen vorkommt.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Struktur und Funktion im Nervensystem einzigartig. Seine Rolle bei der Bildung und Aufrechterhaltung der Myelinscheide unterscheidet es von anderen Glykosphingolipiden. Darüber hinaus unterstreicht seine Fähigkeit, die Lipidzusammensetzung zu modulieren und die Lipidperoxidation unter Stressbedingungen zu reduzieren, seine Bedeutung für den Zellschutz .
Wirkmechanismus
Target of Action
Cerebroside C, a type of glycosphingolipid, primarily targets cell membranes, particularly in the nervous system . It plays a crucial role in maintaining cell structure and signal transduction processes . In wheat roots, it has been observed to increase tolerance to chilling injury .
Mode of Action
Cerebroside C interacts with its targets by altering the lipid composition of cell membranes . It significantly reduces lipid peroxidation, as expressed by malondialdehyde (MDA) content and relative membrane permeability (RMP) . It also inhibits the activities of lipoxygenase (LOX), phospholipid C (PLC), and phospholipid D (PLD) .
Biochemical Pathways
Cerebroside C affects several biochemical pathways. It enhances the unsaturation degree of fatty acids, as evidenced by the increased contents of linoleic acid, linolenic acid, palmitic acid, and stearic acid . It also increases the capacities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), which are key enzymes in the antioxidant defense system .
Pharmacokinetics
Its impact on bioavailability can be inferred from its effects on cell membranes and lipid composition .
Result of Action
The action of Cerebroside C results in increased chilling tolerance in wheat seedlings . This is evidenced by improved seed germination rate, potential, index, and shorter germination time . Root growth is also significantly improved in terms of length, fresh weight, and dry mass .
Action Environment
The action, efficacy, and stability of Cerebroside C can be influenced by environmental factors. For instance, its ability to increase chilling tolerance is particularly significant in cold environments . .
Biochemische Analyse
Biochemical Properties
Cerebroside C is characterized by a sphingoid base linked to a fatty acid and a single sugar residue . The sphingoid base forms the backbone of cerebrosides and is typically sphingosine, a long-chain amino alcohol . The fatty acid is esterified to the sphingoid base and plays a crucial role in the hydrophobic characteristics of cerebrosides . The sugar residue is a key component that defines the type of cerebroside and its biological function .
Cellular Effects
Cerebroside C has been found to increase tolerance to chilling injury and alter lipid composition in wheat roots . It suppresses monocyte migration and prevents cartilage degradation in inflammatory animal models . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cerebroside C exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It forms up to eight intermolecular hydrogen bonds between the polar hydrogens of the sugar and the hydroxy and amide groups of the sphingosine base of the ceramide .
Temporal Effects in Laboratory Settings
In laboratory settings, Cerebroside C has been observed to increase chilling tolerance in seed germination and root growth of wheat seedlings over time . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Cerebroside C vary with different dosages in animal models . It has been found to inhibit monocyte/macrophage infiltration into synoviocytes, attenuating synovial inflammation and preventing cartilage damage .
Metabolic Pathways
Cerebrosides are intermediates in the biosynthetic pathway of gangliosides, a subclass of glycosphingolipids containing sialic acid residues . Gangliosides play critical roles in cell signaling, cell-cell interactions, and neuronal function .
Transport and Distribution
Cerebroside C is transported and distributed within cells and tissues as part of the lipid bilayer of cell membranes . The combination of the sphingoid base and the fatty acid forms a hydrophobic tail that integrates into the lipid bilayer of cell membranes .
Subcellular Localization
Cerebroside C has a peculiar subcellular distribution . Emerging technologies for subcellular localization and distribution of glycosphingolipids by secondary ion mass spectrometry and imaging matrix-assisted laser desorption ionization time-of-flight have been described .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Cerebroside, einschließlich Cerebrosid C, werden aus Ceramid und einem Zucker-Nukleotid, wie z. B. Uridindiphosphat-Galaktose, synthetisiert. Das Glykosyltransferase-Enzym erleichtert den Transfer des Zuckermoleküls an das Ceramid-Rückgrat und bildet this compound . Die Reaktion findet typischerweise im Golgi-Apparat von Zellen statt.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Extraktion und Reinigung aus biologischen Geweben, insbesondere aus Nervengewebe. Der Prozess umfasst die Homogenisierung des Gewebes, gefolgt von einer Lösungsmittelextraktion unter Verwendung von Chloroform-Methanol-Gemischen. Die extrahierten Cerebroside werden dann mit chromatographischen Techniken wie Dünnschichtchromatographie und Hochleistungsflüssigkeitschromatographie gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cerebrosid C unterliegt verschiedenen chemischen Reaktionen, einschließlich Hydrolyse, Oxidation und Glykosylierung.
Häufige Reagenzien und Bedingungen:
Oxidation: Oxidative Bedingungen können zur Bildung oxidierter Derivate von this compound führen, die seine biologischen Funktionen beeinflussen.
Glykosylierung: Glykosyltransferase-Enzyme erleichtern die Addition von Zuckerresten an das Ceramid-Rückgrat und bilden verschiedene Glykosphingolipide.
Hauptprodukte, die gebildet werden:
Hydrolyse: Ceramid und Galaktose.
Oxidation: Oxidierte Cerebroside mit veränderter biologischer Aktivität.
Glykosylierung: Verschiedene Glykosphingolipide mit verschiedenen Zuckerresten.
Vergleich Mit ähnlichen Verbindungen
Glucosylceramide: Similar to Cerebroside C but contains glucose instead of galactose.
Galactosylceramide: Another glycosphingolipid with a galactose residue, primarily found in the myelin sheath of neurons.
Sulfatides: Sulfated derivatives of cerebrosides, found in the myelin sheath and involved in cell signaling.
Uniqueness of Cerebroside C: Cerebroside C is unique due to its specific structure and function in the nervous system. Its role in myelin sheath formation and maintenance distinguishes it from other glycosphingolipids. Additionally, its ability to modulate lipid composition and reduce lipid peroxidation under stress conditions highlights its importance in cellular protection .
Eigenschaften
IUPAC Name |
(E,2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadec-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H79NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h26-27,29-31,35-41,43,45-50H,4-25,28,32-33H2,1-3H3,(H,44,51)/b30-27+,31-26+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPMXWIFLDIBGD-DDSPGNMTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H79NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride](/img/structure/B1668327.png)
![[3-(2-methoxyethoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668328.png)

![[3-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B1668331.png)
![[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate](/img/structure/B1668332.png)







